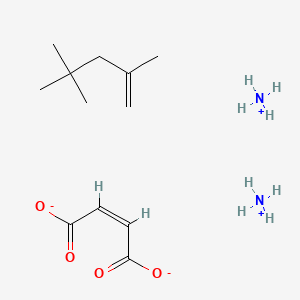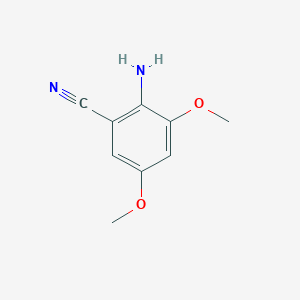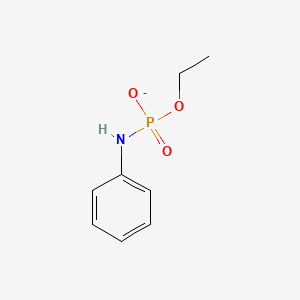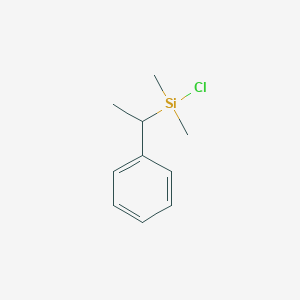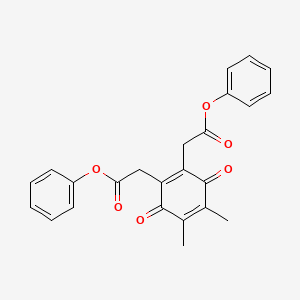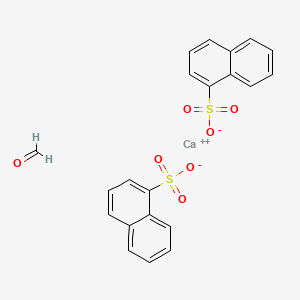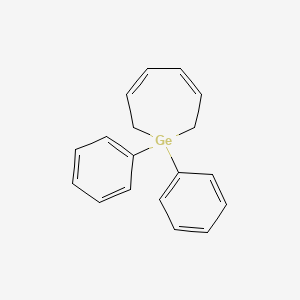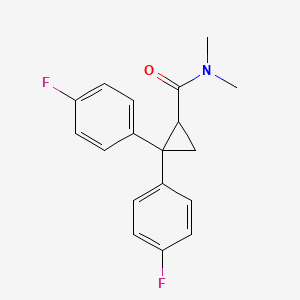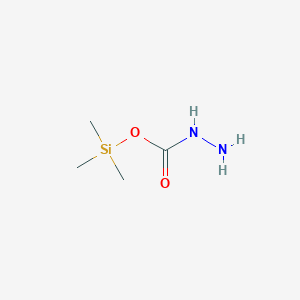
Methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate is an organic compound with the molecular formula C19H32O5. It is a complex ester that features a long carbon chain with multiple functional groups, including an ethoxyethoxy group and a conjugated diene system. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate typically involves the esterification of a suitable carboxylic acid precursor with methanol in the presence of an acid catalyst. The ethoxyethoxy group can be introduced through a protection-deprotection strategy using ethylene glycol and an appropriate protecting group, such as an acetal or ketal. The conjugated diene system can be formed through a series of elimination reactions or by using a Wittig reaction to introduce the double bonds.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of protective groups and subsequent deprotection steps are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the ethoxyethoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or ethers.
Aplicaciones Científicas De Investigación
Methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The conjugated diene system may also play a role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-(1-ethoxyethoxy)-2,3-dihydropyridine
- 3-(1-ethoxyethoxy)pyridine
- 5-(1-ethoxyethoxy)thiopen-2-amine
Uniqueness
Methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate is unique due to its combination of functional groups and the presence of a conjugated diene system. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
64769-19-3 |
|---|---|
Fórmula molecular |
C19H32O5 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate |
InChI |
InChI=1S/C19H32O5/c1-5-7-8-9-10-11-12-13-18(24-16(3)23-6-2)14-17(20)15-19(21)22-4/h10-13,16,18H,5-9,14-15H2,1-4H3 |
Clave InChI |
JYKWQBIDFRHASH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CC=CC(CC(=O)CC(=O)OC)OC(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14498035.png)
-lambda~5~-phosphane](/img/structure/B14498043.png)
![2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14498058.png)
